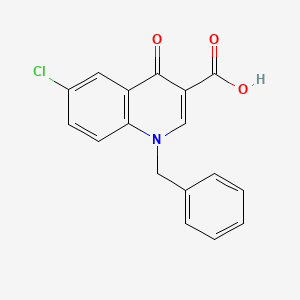
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is a chemical compound that is widely used in organic synthesis. It is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic reactions. The compound has the molecular formula C19H23NO3 and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate typically involves the protection of the amine group using the Fmoc group. One common method is to react 4-amino-butyraldehyde diethyl acetal with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water.
Major Products Formed
Oxidation: 4-amino-butanoic acid.
Reduction: 4-amino-butanol.
Substitution: 4-amino-butyraldehyde.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate involves the protection of the amine group through the formation of a stable Fmoc-carbamate. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine. The molecular targets and pathways involved are primarily related to the protection and deprotection of amines in synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-amino-butyraldehyde diethyl acetal: Similar protecting group but uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
N-Cbz-4-amino-butyraldehyde diethyl acetal: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
Propiedades
Fórmula molecular |
C23H29NO4 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C23H29NO4/c1-3-26-22(27-4-2)14-9-15-24-23(25)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,3-4,9,14-16H2,1-2H3,(H,24,25) |
Clave InChI |
MDRBIPAFAPBYEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-{3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propoxy}benzonitrile](/img/structure/B8356101.png)
![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
